4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Description

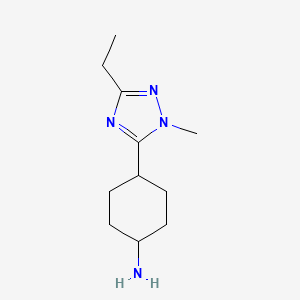

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a bicyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at position 1 and an ethyl group at position 3, fused to a cyclohexylamine moiety. This structure combines the aromatic heterocyclic properties of triazoles with the conformational flexibility of cyclohexane, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)8-4-6-9(12)7-5-8/h8-9H,3-7,12H2,1-2H3 |

InChI Key |

AIVFQRXWXHKOQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2CCC(CC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the formation of the triazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with cyclohexanone in the presence of a reducing agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. This can lead to effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

- Structure : Replaces the 1,2,4-triazole with a 1,2,4-oxadiazole ring.

- Application : Oxadiazoles are common in medicinal chemistry as bioisosteres for esters or amides.

4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

- Structure : Features a 1,2,3-triazole ring substituted with an ethoxymethyl group.

- Impact : The 1,2,3-triazole’s regiochemistry affects hydrogen bonding and π-π stacking interactions. The ethoxymethyl group introduces hydrophobicity and steric bulk .

- Synthesis : Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common route for 1,2,3-triazoles.

Analogues with Modified Amine Moieties

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

- Structure : Replaces the cyclohexylamine with a shorter ethylamine chain.

- Impact : Reduced steric hindrance and increased flexibility may enhance solubility but decrease target specificity. Molecular weight: 154.21 g/mol .

- Application : Ethylamine derivatives are often intermediates in drug synthesis.

4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline

- Structure : Substitutes cyclohexane with a benzylamine group.

- Impact : The aromatic aniline moiety enhances π-π interactions and may improve binding to flat enzymatic pockets. CAS: 1340539-57-2 .

Analogues with Additional Functional Groups

2’-(((1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (Compound 37)

- Structure : Incorporates a spirocyclic pyrrolopyrimidine system linked to a piperazine-substituted cyclohexylamine.

- Molecular weight: 452 g/mol (MS data) .

Comparative Data Table

Key Research Findings

- Heterocycle Impact : 1,2,4-Triazoles (as in the target compound) are preferred over 1,2,3-triazoles in drug design due to their metabolic stability and hydrogen-bonding capacity .

- Amine Flexibility : Cyclohexylamine’s conformational flexibility may enhance binding to dynamic protein pockets compared to rigid aniline or ethylamine derivatives .

- Synthetic Accessibility : Piperazine-substituted cyclohexan-amines (e.g., Compounds 37 and 41 in ) demonstrate scalable synthesis routes, suggesting feasibility for the target compound’s production .

Biological Activity

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine core substituted with a triazole group. Its molecular formula is , and it possesses notable properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. Studies have shown that similar triazole derivatives exhibit inhibitory effects on key enzymes involved in cancer progression and metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Anticancer Activity | 12.5 | |

| Antimicrobial Activity | 15.0 | |

| CK1δ Inhibition | 0.98 |

Anticancer Activity

In a study evaluating the anticancer potential of triazole derivatives, this compound demonstrated promising results against various cancer cell lines. The compound was found to induce apoptosis in cancer cells by modulating key signaling pathways such as the Wnt/β-catenin pathway.

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antibacterial agents.

CK1δ Inhibition

The compound's ability to inhibit casein kinase 1 delta (CK1δ), an important target in cancer therapy, was highlighted in molecular docking studies. The binding affinity was evaluated through IC50 measurements, revealing significant inhibitory potential that could be harnessed for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.